molecular formula C5H11NO3 B10839870 1,5-Dideoxy-1,5-imino-D-xylitol

1,5-Dideoxy-1,5-imino-D-xylitol

Cat. No.: B10839870
M. Wt: 134.15 g/mol
InChI Key: RMCNETIHECSPMZ-ABHOLDRYSA-N
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Description

1,5-Dideoxy-1,5-imino-D-xylitol is a synthetic compound that belongs to the class of iminosugars. These compounds are characterized by the replacement of the ring oxygen in a sugar molecule with a nitrogen atom, which imparts unique biological properties. Iminosugars, including this compound, are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition makes them valuable in various therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dideoxy-1,5-imino-D-xylitol typically involves multiple steps, starting from readily available carbohydrate precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting carbohydrate are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Nitrogen: The protected carbohydrate undergoes a reaction to introduce a nitrogen atom, often through the use of azide or amine intermediates.

    Deprotection: The protecting groups are removed to yield the final iminosugar.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial use .

Chemical Reactions Analysis

Types of Reactions

1,5-Dideoxy-1,5-imino-D-xylitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized iminosugars, which can be tailored for specific applications in research and industry .

Scientific Research Applications

1,5-Dideoxy-1,5-imino-D-xylitol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its ability to inhibit glycosidases, making it a valuable tool in enzymology and glycobiology research.

    Medicine: Due to its glycosidase inhibitory activity, it has potential therapeutic applications in treating diseases such as diabetes, viral infections, and lysosomal storage disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

1,5-Dideoxy-1,5-imino-D-xylitol exerts its effects primarily through the inhibition of glycosidases. The nitrogen atom in the iminosugar mimics the transition state of the glycosidic bond cleavage, allowing the compound to bind tightly to the active site of the enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s ability to inhibit specific glycosidases depends on its structure and the presence of functional groups that interact with the enzyme’s active site .

Comparison with Similar Compounds

1,5-Dideoxy-1,5-imino-D-xylitol is part of a broader class of iminosugars, which includes compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which can be fine-tuned for various applications .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

134.15 g/mol

IUPAC Name

(3R,5S)-1-deuteriopiperidine-3,4,5-triol

InChI

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5?/i/hD

InChI Key

RMCNETIHECSPMZ-ABHOLDRYSA-N

Isomeric SMILES

[2H]N1C[C@H](C([C@H](C1)O)O)O

Canonical SMILES

C1C(C(C(CN1)O)O)O

Origin of Product

United States

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